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molecular formula C7H3BrFNS B8505151 3-Bromo-4-fluorothieno[2,3-c]pyridine

3-Bromo-4-fluorothieno[2,3-c]pyridine

Cat. No. B8505151
M. Wt: 232.07 g/mol
InChI Key: MIEUWSKVMFKFSW-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

To a solution of 4-fluorothieno[2,3-c]pyridine (100 mg, 0.653 mmol) and sodium acetate (109 mg, 1.30 mmol) in acetic acid (2.65 mL) was added bromine (101 uL, 1.96 mmol). The reaction was heated in a microwave at 90° C. for 90 min. The reaction was concentrated. Purification by ISCO chromatography (5 to 40% ethyl acetate:heptane) afforded 77 mg (51%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.96 (s, 1 H), 8.40 (d, J=2.3 Hz, 1 H), 7.67 (d, J=0.8 Hz, 1 H); MS (ESI): 231.99, 233.95 [M+H]+; HPLC tR=3.28 min (ZQ3, polar—4 min).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
101 μL
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[S:8][CH:9]=[CH:10][C:3]=12.C([O-])(=O)C.[Na+].[Br:16]Br>C(O)(=O)C>[Br:16][C:10]1[C:3]2[C:4](=[CH:5][N:6]=[CH:7][C:2]=2[F:1])[S:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=C2C(=CN=C1)SC=C2
Name
Quantity
109 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
101 μL
Type
reactant
Smiles
BrBr
Name
Quantity
2.65 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by ISCO chromatography (5 to 40% ethyl acetate:heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=CN=CC(=C21)F
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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